molecular formula C14H18N2O B14011534 n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide CAS No. 7541-69-7

n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide

Cat. No.: B14011534
CAS No.: 7541-69-7
M. Wt: 230.31 g/mol
InChI Key: QROQKZHEXMJBJJ-UHFFFAOYSA-N
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Description

n-Phenyl-1-azaspiro[25]octane-1-carboxamide is a chemical compound known for its unique spirocyclic structure, which consists of a phenyl group attached to an azaspiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide typically involves the reaction of a phenyl-substituted amine with a spirocyclic ketone. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions to form the spirocyclic ring system. The phenyl group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. For example, the reaction of cyclohexanone with ammonia and sodium hypochlorite can be used to produce the spirocyclic intermediate, which is then further reacted with a phenyl-substituted amine to yield the final product .

Chemical Reactions Analysis

Types of Reactions

n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

n-Phenyl-1-azaspiro[2

Mechanism of Action

The mechanism of action of n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets, such as the NLRP3 inflammasome. This interaction inhibits the activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β. The compound’s spirocyclic structure is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide

Uniqueness

n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide stands out due to its phenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structure allows for more effective inhibition of specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

7541-69-7

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-phenyl-1-azaspiro[2.5]octane-1-carboxamide

InChI

InChI=1S/C14H18N2O/c17-13(15-12-7-3-1-4-8-12)16-11-14(16)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17)

InChI Key

QROQKZHEXMJBJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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